molecular formula C20H20FN3O3S2 B2666815 4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 862807-22-5

4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2666815
CAS RN: 862807-22-5
M. Wt: 433.52
InChI Key: ZCWCPHWKKVNMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a member of the sulfonamide family and has shown promising results in preclinical studies as an inhibitor of cancer cell growth.

Scientific Research Applications

Fluorescent Sensors

Benzothiazole derivatives have been explored for their applications as fluorescent sensors. For instance, benzimidazole and benzothiazole conjugates have demonstrated the ability to act as fluorescent sensors for metal ions like Al3+ and Zn2+, exhibiting large Stokes shifts and good sensitivity and selectivity. Such compounds have shown potential in detecting analytes due to appreciable spectral changes upon coordination with specific ions, indicating their utility in environmental monitoring and analytical chemistry (Suman et al., 2019).

Antimicrobial and Antitumor Agents

Compounds with benzothiazole moieties have been synthesized and evaluated for their antimicrobial activities. The structural presence of benzothiazole, coupled with other functional groups, has been linked to pharmacologically proven therapeutic potentials, including antimicrobial properties. This suggests that derivatives of benzothiazole could be explored for the development of new antimicrobial agents, reflecting a broad area of research applications in pharmaceuticals and medicinal chemistry (Jagtap et al., 2010).

Dye and Pigment Synthesis

Benzothiazole derivatives have also found applications in the synthesis of dyes and pigments, particularly those containing fluorosulfonyl groups. These compounds have shown varied absorption maxima depending on their structural substituents, indicating their potential use in developing new materials for coloring textiles and other materials. The study of their spectral properties has implications for the fields of materials science and industrial chemistry (Koh et al., 2003).

Kinase Inhibition for Therapeutic Applications

Novel azepane derivatives, including those that may structurally resemble 4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, have been investigated for their ability to inhibit protein kinases, such as PKB (protein kinase B). These studies are foundational for developing new therapeutic agents targeting cancer and other diseases where kinase activity is dysregulated. The optimization of such compounds can lead to advancements in targeted therapies (Breitenlechner et al., 2004).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c21-16-6-5-7-17-18(16)22-20(28-17)23-19(25)14-8-10-15(11-9-14)29(26,27)24-12-3-1-2-4-13-24/h5-11H,1-4,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWCPHWKKVNMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.